(R)-methyl morpholine-2-carboxylate hydrochloride
Description
(R)-Methyl morpholine-2-carboxylate hydrochloride (CAS: 1352709-55-7) is a chiral morpholine derivative with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.616 g/mol. It features a stereocenter at the C2 position of the morpholine ring, making it enantiomerically distinct from its (S)-counterpart . This compound is widely utilized as a pharmaceutical intermediate, particularly in enantioselective synthesis, due to its stability as a hydrochloride salt and high purity (up to 99%) . Commercial suppliers like CymitQuimica and Suzhou Sibian Chemical offer it in gram-to-kilogram quantities, with prices ranging from €27/250 mg to €933/25 g .
Properties
IUPAC Name |
methyl (2R)-morpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMNXWIUMADROW-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl morpholine-2-carboxylate hydrochloride typically involves the reaction of morpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of ®-methyl morpholine-2-carboxylate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
®-methyl morpholine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (R)-methyl morpholine-2-carboxylate hydrochloride can act as serotonin and norepinephrine reuptake inhibitors (SNRIs). This mechanism is beneficial for treating conditions such as depression and anxiety disorders. The compound's ability to modulate monoamine transporter functions positions it as a candidate for developing new antidepressants .
Pain Management
The analgesic properties of morpholine derivatives suggest their utility in pain management therapies. This compound may be explored for its efficacy in treating chronic pain conditions, including fibromyalgia and neuropathic pain .
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its chirality allows for the production of enantiomerically pure substances, which are crucial in drug development .
Synthesis of PRMT5 Inhibitors
Recent studies have highlighted the role of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5). These inhibitors are being investigated for their potential in cancer therapy, particularly in targeting specific malignancies such as non-small cell lung cancer and melanoma .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-methyl morpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical data for (R)-methyl morpholine-2-carboxylate hydrochloride and its closest analogues:
Analysis of Differences and Similarities
Enantiomeric Pair: (R)- vs. (S)-Methyl Ester
- Structural Similarity : Both enantiomers share identical molecular formulas, weights, and HCl salt forms but differ in stereochemistry at C2 .
- Functional Impact : The (R)-enantiomer is priced higher (€82/1g) due to specialized enantioselective synthesis, while the (S)-enantiomer is mass-produced (100 kg scale) at negotiable rates .
Ester Derivatives: Methyl vs. Ethyl vs. tert-Butyl
- Methyl Ester (R/S) : The HCl salt enhances water solubility, critical for drug formulation.
- Ethyl Ester : Lacks the HCl salt, reducing polarity and likely solubility in aqueous systems .
- tert-Butyl Ester : Bulkier ester group may hinder reactivity in nucleophilic substitutions compared to methyl/ethyl variants .
Carboxylic Acid Derivative
- (R)-Morpholine-2-carboxylic acid hydrochloride (CAS 1273577-14-2) lacks the ester group, rendering it more acidic and prone to salt formation. It has a lower molecular weight (167.59 g/mol) and is used in peptide coupling reactions .
Biological Activity
(R)-methyl morpholine-2-carboxylate hydrochloride is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of morpholine, characterized by a six-membered ring containing one nitrogen and one oxygen atom. The compound's formula is , and it is often utilized in various chemical reactions, particularly in the synthesis of complex molecules.
The biological activity of this compound primarily involves its role as a ligand. It can bind to proteins or enzymes, modulating their activity and influencing various biochemical pathways. The specific interactions depend on the target proteins, which may include enzymes involved in metabolic processes or receptors that mediate cellular signaling.
1. Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies involving thiosemicarbazones with morpholine derivatives have shown promising results in increasing survival rates in tumor-bearing mice, suggesting potential applications in cancer therapy .
2. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For instance, it may affect enzymes involved in cancer progression or metabolic regulation. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new inhibitors .
3. Ligand Binding Studies
As a ligand, this compound can interact with various biomolecules, influencing their function. This property is crucial for drug design, particularly in creating targeted therapies for diseases such as cancer and metabolic disorders .
Research Findings
Recent studies have explored the biological implications of this compound:
Case Studies
Case Study 1: Antiproliferative Activity
In a study examining the effects of morpholine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in several types of cancer cells, indicating its potential as a therapeutic agent.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific metabolic enzymes. The results showed that this compound could effectively inhibit enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-methyl morpholine-2-carboxylate hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with morpholine derivatives. A common approach includes:
Ring formation : Reacting ethyl chloroacetate with morpholine under basic conditions to form the morpholine ring.
Chiral resolution : Using enantioselective catalysts or chiral auxiliaries to isolate the (R)-enantiomer.
Hydrochloride salt formation : Treating the free base with HCl to enhance solubility and stability .
- Key Considerations : Monitor reaction pH and temperature to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (>98% recommended for pharmacological studies) .
Q. How does the hydrochloride salt form influence solubility and experimental design?
- Methodological Answer : The hydrochloride form increases aqueous solubility, making it suitable for biological assays (e.g., in vitro enzyme inhibition). For solubility testing:
Prepare stock solutions in water or PBS (pH 7.4).
Use dynamic light scattering (DLS) to assess aggregation in buffer.
- Application Tip : Adjust buffer ionic strength to avoid precipitation during long-term stability studies .
Q. Which analytical techniques are most effective for characterizing structural integrity?
- Methodological Answer : A combination of techniques is required:
NMR : ¹H/¹³C NMR to confirm substitution patterns on the morpholine ring (e.g., methyl at position 6, carboxylate at position 2).
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion for C₇H₁₂ClNO₃).
X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. To address this:
Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for buffer composition.
Dose-response curves : Compare EC₅₀/IC₅₀ values across studies, noting differences in protein binding or metabolic stability.
Meta-analysis : Cross-reference with structurally similar analogs (e.g., ethyl or trifluoromethyl derivatives) to identify substituent-specific effects .
Q. What computational methods are recommended for predicting target interactions of this compound?
- Methodological Answer :
Molecular docking : Use AutoDock Vina or Schrödinger Maestro to screen against morpholine-binding targets (e.g., kinases or GPCRs).
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using datasets from analogs .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer :
Stability testing : Store at -20°C (lyophilized) vs. 4°C (solution) and monitor degradation via LC-MS over 6 months.
Degradation pathways : Hydrolysis of the ester group under acidic conditions yields morpholine-2-carboxylic acid. Use reverse-phase HPLC to isolate and identify byproducts .
Q. What strategies can enhance the compound’s utility in asymmetric synthesis?
- Methodological Answer :
Chiral derivatization : Convert the carboxylate to amides or esters using enantiopure amines/alcohols.
Catalytic applications : Employ as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) to induce stereoselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
